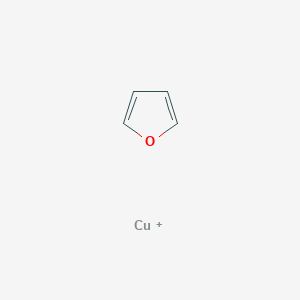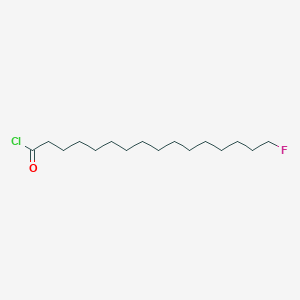
16-fluorohexadecanoyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-fluorohexadecanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a fluorine atom attached to the sixteenth carbon of a hexadecanoyl chain, which is further bonded to a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-fluorohexadecanoyl chloride typically involves the fluorination of hexadecanoyl chloride. One common method is the reaction of hexadecanoyl chloride with a fluorinating agent such as sulfur tetrafluoride or diethylaminosulfur trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
16-fluorohexadecanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 16-fluorohexadecanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to 16-fluorohexadecanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, ethanol, or thiol compounds are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used. The reaction is exothermic and should be controlled to prevent overheating.
Reduction: Lithium aluminum hydride or similar reducing agents are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 16-fluorohexadecanoic acid.
Reduction: 16-fluorohexadecanol.
科学研究应用
16-fluorohexadecanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of lipid metabolism and the role of fluorinated fatty acids in biological systems.
Industry: this compound is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique surface-active properties.
作用机制
The mechanism of action of 16-fluorohexadecanoyl chloride involves its interaction with various molecular targets. In biological systems, it can be incorporated into lipid membranes, affecting their fluidity and function. The fluorine atom’s presence can also influence the compound’s reactivity and interactions with enzymes and other proteins, potentially leading to altered metabolic pathways.
相似化合物的比较
Similar Compounds
Hexadecanoyl Chloride: Lacks the fluorine atom, resulting in different chemical and physical properties.
16-chlorohexadecanoyl Chloride: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
16-bromohexadecanoyl Chloride:
Uniqueness
16-fluorohexadecanoyl chloride is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased lipophilicity, metabolic stability, and altered reactivity compared to its non-fluorinated counterparts. These characteristics make it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
299177-76-7 |
|---|---|
分子式 |
C16H30ClFO |
分子量 |
292.9 g/mol |
IUPAC 名称 |
16-fluorohexadecanoyl chloride |
InChI |
InChI=1S/C16H30ClFO/c17-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18/h1-15H2 |
InChI 键 |
AXSMGXGRKPGDSA-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCCCC(=O)Cl)CCCCCCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


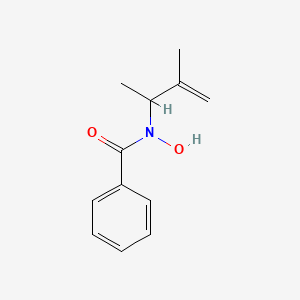
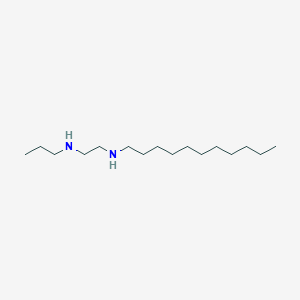

![Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-](/img/structure/B14242234.png)

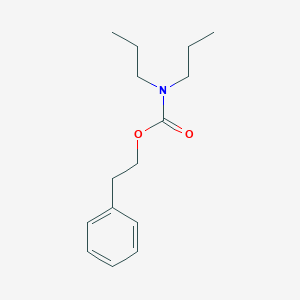
![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)
![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)

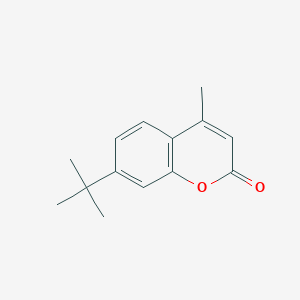
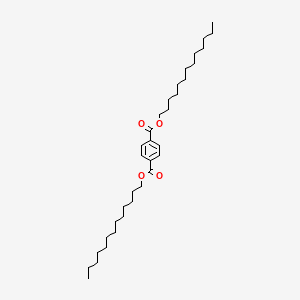
![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
